molecular formula C11H17NO B14152799 Ethyl[2-(3-methoxyphenyl)ethyl]amine CAS No. 782450-14-0

Ethyl[2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B14152799
CAS No.: 782450-14-0
M. Wt: 179.26 g/mol
InChI Key: QVAZAZYBVWHEHA-UHFFFAOYSA-N
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Description

Ethyl[2-(3-Methoxyphenyl)ethyl]amine is a chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a phenethylamine backbone substituted with a methoxy group at the meta position and an ethyl group on the amine nitrogen, a structure that enhances its utility in constructing more complex nitrogen-containing molecules. Its core value lies in its role as a versatile intermediate. Based on the applications of its direct precursor, 2-(3-Methoxyphenyl)ethylamine, which is documented as an "activated phenethylamine used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction" and in "a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling" , this N-ethyl derivative is poised for similar applications. Researchers can leverage this compound as a key scaffold in the synthesis of diverse heterocyclic systems, which are crucial frameworks in the development of novel pharmaceutical candidates and functional materials. The compound should be handled with care, as similar amines are classified as air-sensitive and can cause severe skin burns and eye damage . It is recommended to store it in a cool, dark place under inert gas . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

782450-14-0

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-ethyl-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-3-12-8-7-10-5-4-6-11(9-10)13-2/h4-6,9,12H,3,7-8H2,1-2H3

InChI Key

QVAZAZYBVWHEHA-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=CC(=CC=C1)OC

Origin of Product

United States

Foundational Significance Within Substituted Phenethylamine Chemistry

Ethyl[2-(3-methoxyphenyl)ethyl]amine belongs to the broad and extensively studied class of substituted phenethylamines. This class of organic compounds is characterized by a phenethylamine (B48288) structure—a phenyl ring attached to an amino group via a two-carbon ethyl chain—with various substituents on the phenyl ring, sidechain, or amino group. The foundational significance of this chemical family is immense, as it includes a vast array of neuroactive compounds, from endogenous neurotransmitters to potent pharmaceuticals and research chemicals.

The academic importance of a substituted phenethylamine is determined by the nature and position of its substituents, which profoundly influence its pharmacological and toxicological properties. Modifications to the phenyl ring, such as the 3-methoxy group present in this compound, can significantly alter a compound's interaction with biological targets. Similarly, N-alkylation, in this case, the addition of an ethyl group to the amine, is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and metabolic stability.

While specific research on this compound is scarce, its foundational significance can be inferred from its structural relationship to more well-studied compounds. The parent compound, 2-(3-methoxyphenyl)ethylamine, serves as a crucial chemical building block and a point of reference for understanding the potential properties of its N-ethylated counterpart.

Table 1: Physicochemical Properties of the Parent Compound, 2-(3-Methoxyphenyl)ethylamine

PropertyValue
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Boiling Point118-119 °C at 6 mmHg
Density1.038 g/mL at 25 °C
Refractive Indexn20/D 1.538

Note: Data presented is for the parent compound, 2-(3-methoxyphenyl)ethylamine, due to the lack of available data for this compound.

Historical Context of Research on 2 3 Methoxyphenyl Ethylamine Derivatives

The historical trajectory of research into 2-(3-methoxyphenyl)ethylamine derivatives is intertwined with the broader exploration of phenethylamines that began in the early 20th century. Initial interest was largely driven by the discovery of naturally occurring and synthetic analogues with significant physiological effects.

Research into derivatives of 2-(3-methoxyphenyl)ethylamine has primarily focused on modifications that yield compounds with potential therapeutic applications. For instance, the synthesis of N-acyl derivatives of structurally similar compounds like 2-(3,4-dimethoxyphenyl)ethylamine has been explored for potential anti-ulcer activities. fishersci.ca Furthermore, the parent compound, 2-(3-methoxyphenyl)ethylamine, is utilized in chemical synthesis, such as in the Pictet-Spengler reaction and in the synthesis of 1,3-oxazepines.

Historically, N-alkylation of phenethylamines has been a key area of investigation. The N-methyl derivatives of related phenethylamines have been synthesized and studied. rsc.org However, a thorough review of the historical academic literature reveals a significant lack of focus on the N-ethyl derivative, Ethyl[2-(3-methoxyphenyl)ethyl]amine. This historical oversight contributes to the current dearth of information on the compound.

Advanced Analytical and Spectroscopic Characterization in Research3.1. Spectroscopic Techniques for Structural Elucidation

X-ray Diffraction and Crystallographic Studies of Related Crystalline Derivatives

Research into the crystal structures of molecules containing the methoxyphenyl group reveals common motifs in their solid-state arrangements. For instance, the crystal structure of Ethyl 2-(3-methoxyphenyl)acetate, a compound sharing the ethyl and 3-methoxyphenyl (B12655295) groups, has been determined. researchgate.net In this derivative, the ester group is nearly coplanar with the benzene (B151609) ring. researchgate.net The planarity is further influenced by an intramolecular C—H···O hydrogen bond, which results in the formation of a nearly planar six-membered ring. researchgate.net The molecules in the crystal are observed to stack along a specific crystallographic axis. researchgate.net

In more complex systems incorporating a methoxyphenyl group, X-ray diffraction studies have elucidated intricate networks of intermolecular interactions that dictate the supramolecular architecture. nih.goviucr.org These interactions often include various types of hydrogen bonds (N—H⋯N, O—H⋯O, C—H⋯O), as well as π–π stacking and C—H⋯π interactions. nih.goviucr.org For example, in the crystal structure of one such complex derivative, zigzag chains are formed through N—H⋯N hydrogen bonds, which are then connected into layers by a variety of other hydrogen bonding interactions. nih.goviucr.org These layers are further assembled into a three-dimensional network. nih.goviucr.org Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, has shown that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are the most significant contributors to the crystal packing in these types of structures. nih.goviucr.orgresearchgate.net

The study of another related derivative, ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate, demonstrates how the methoxybenzene group orients itself with respect to a larger fused ring system. nih.gov In this case, the plane of the methoxybenzene ring is nearly perpendicular to the plane of the fused rings. nih.gov The crystal packing is primarily stabilized by N—H···O hydrogen bonds, forming layers that stack along a crystallographic axis. nih.gov

The hydrochloride salt of a closely related amine, [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine, is supplied as a crystalline solid, indicating that it forms a stable crystal lattice suitable for X-ray diffraction studies. While the specific crystallographic data for this salt is not detailed in the provided information, its crystalline nature suggests that ionic interactions and hydrogen bonding involving the chloride ion and the ammonium (B1175870) group would play a crucial role in its crystal packing.

These examples from related compounds underscore the importance of X-ray crystallography in understanding the solid-state behavior of organic molecules. The precise bond lengths, bond angles, and torsion angles obtained from such studies are fundamental for computational modeling and for establishing structure-property relationships.

Table 1: Crystallographic Data for Ethyl 2-(3-methoxyphenyl)acetate researchgate.net

ParameterValue
Chemical FormulaC₁₁H₁₄O₃
Molecular Weight194.22
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.868 (2)
b (Å)4.851 (2)
c (Å)15.428 (4)
β (°)107.70 (3)
Volume (ų)1060.1 (6)
Z4
Density (calculated) (Mg m⁻³)1.217

Table 2: Selected Intermolecular Interactions in a Related Thiazolopyrimidine Derivative nih.goviucr.org

Interaction TypeDescription
N—H⋯N Hydrogen BondsConnects molecules into zigzag chains.
O—H⋯O, O—H⋯F, C—H⋯O, C—H⋯F, C—H⋯N Hydrogen BondsConnects the zigzag chains into layers.
C—H⋯O Hydrogen BondsLinks the layers into a three-dimensional network.
C—H⋯π InteractionsContribute to the stabilization of the supramolecular assembly.
π–π Stacking InteractionsObserved between aromatic rings, further stabilizing the crystal packing.

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of Ethyl[2-(3-methoxyphenyl)ethyl]amine is not static; rather, it exists as an ensemble of interconverting conformers. Understanding the preferred shapes and the energy associated with them is crucial for predicting the molecule's physical properties and its ability to interact with biological systems.

While specific systematic conformational searches for this compound are not extensively documented in the cited literature, studies on the broader class of phenethylamines have established general conformational preferences. nih.govacs.orgresearchgate.net Computational investigations of 2-phenethylamine itself have shown a preference for a folded gauche conformation in the absence of a solvent. acs.org This folding is indicative of a favorable intramolecular interaction between the amino group and the aromatic ring. acs.org For this compound, a systematic search would involve the incremental rotation of all rotatable bonds to map out the potential energy surface and identify all low-energy conformers. The relative energies of these conformers would then be calculated to determine their populations at a given temperature. A study on the more complex 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines utilized a systematic search to understand the relationship between conformation and receptor binding affinity, highlighting the utility of this approach. nih.gov

Molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. While specific MD simulations for this compound are not detailed in the available literature, the methodology has been applied to related compounds to explore their conformational flexibility. For instance, a molecular dynamics-based conformational search was conducted on 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines to complement findings from systematic searches. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms over a series of small time steps. This would reveal not only the stable conformations but also the transitions between them, providing a more complete understanding of the molecule's energetic landscape and how it might adapt its shape upon interacting with other molecules.

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules, which is fundamental to understanding their reactivity and intermolecular interactions.

DFT studies on phenylethylamine derivatives have been used to investigate the effects of substituents on their electronic properties. researchgate.net For this compound, a DFT calculation would provide information on the distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be derived from these calculations, offering a quantitative measure of the molecule's susceptibility to chemical reactions. While specific values for the target molecule are not available, a study on (E)1‐benzyl‐3‐((4‐methoxyphenyl)imino) provides an example of how DFT can be used to analyze electronic structure. aun.edu.eg

Table 1: Illustrative Electronic Properties of a Related Methoxyphenyl-Containing Compound from DFT Calculations (Note: Data is for (E)1‐benzyl‐3‐((4‐methoxyphenyl)imino) and is for illustrative purposes only)

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.9 eV
HOMO-LUMO Gap3.9 eV
View Data
Property Value
HOMO Energy -5.8 eV
LUMO Energy -1.9 eV
HOMO-LUMO Gap 3.9 eV

This table illustrates the type of data that can be obtained from DFT calculations on a related molecule.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the solid state. This method partitions the crystal space into regions associated with each molecule, allowing for the mapping of close contacts between neighboring molecules. While a crystal structure and corresponding Hirshfeld analysis for this compound are not available in the searched literature, studies on other aromatic amines and methoxyphenyl-containing compounds demonstrate the utility of this technique. mdpi.comnih.govresearchgate.netacs.orgnih.govnih.gov For example, the Hirshfeld surface analysis of a related compound, ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate, revealed that the most significant contributions to crystal packing were from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov A similar analysis of this compound would likely reveal the importance of hydrogen bonding involving the amine group and van der Waals interactions involving the aromatic ring and ethyl group in its solid-state packing.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in medicinal chemistry for predicting the binding of a ligand to a biological target, such as a protein receptor.

While no molecular docking studies have been specifically reported for this compound, the broader class of phenylethylamine derivatives has been the subject of numerous such investigations. biomolther.orgnih.govresearchgate.netresearchgate.net These studies often explore the interactions of these molecules with neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT). biomolther.orgnih.govresearchgate.net For instance, a docking study of various β-phenethylamine derivatives with the human dopamine transporter (hDAT) identified key interactions, such as hydrogen bonds between the amine group of the ligand and polar residues like Asp79 in the binding site. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules.

There are no published studies that specifically predict the binding modes and affinities of this compound with biological macromolecules. Molecular docking and simulation techniques, which are standard computational methods for such predictions, have not been applied to this particular compound in the available scientific literature. Therefore, a data table of its predicted binding affinities cannot be provided.

Identification of Key Residue Interactions and Binding Site Characteristics.

Consistent with the lack of binding mode and affinity data, there is no information available that identifies the key amino acid residue interactions or the characteristics of binding sites for this compound with any biological targets. Such analyses are contingent on initial docking or simulation studies, which have not been reported for this compound. Consequently, a data table detailing these interactions cannot be generated.

In Vitro and Preclinical Biological Activity Profiling

Receptor Binding Studies and Selectivity Assessments

No specific data regarding the binding affinity or selectivity of Ethyl[2-(3-methoxyphenyl)ethyl]amine at the following receptor systems has been reported in the available literature.

Dopaminergic Receptor Systems (D1, D2, D3, D4)

There is no available data on the binding affinity (e.g., Kᵢ, IC₅₀) of this compound for dopamine (B1211576) D₁, D₂, D₃, or D₄ receptors.

Serotonergic Receptor Systems (5-HT1A, 5-HT2)

The interaction and binding affinities of this compound with serotonin (B10506) 5-HT₁A or 5-HT₂ receptors have not been characterized in published studies.

Kappa Opioid Receptor (KOR) Affinity and Efficacy

Information detailing the affinity and efficacy of this compound at the kappa opioid receptor is not present in the scientific literature.

Trace Amine Associated Receptor (TAAR) Interactions

There are no studies available that describe the interaction or binding characteristics of this compound with trace amine-associated receptors, including TAAR1.

Sigma Receptor Binding Characterization

The binding profile of this compound at sigma receptors has not been documented.

Enzyme Inhibition Assays

No data from enzyme inhibition assays involving this compound have been reported.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

There is currently a lack of specific data in publicly available scientific literature regarding the monoamine oxidase (MAO-A and MAO-B) inhibitory activity of this compound.

However, studies on structurally related phenethylamine (B48288) derivatives offer some context. For instance, research on α-ethylphenethylamine (AEPEA) has shown that it competitively inhibits human recombinant MAO-A with a Ki of 14.0 µM, exhibiting a 17-fold stronger inhibition compared to MAO-B (Ki = 234 µM). nih.gov In contrast, N,α-diethylphenethylamine (N,α-DEPEA) was found to be a weak inhibitor of both MAO-A (Ki = 251 µM) and MAO-B (Ki = 159 µM). nih.gov Furthermore, it has been observed that enlarging the amine substituent to an N-ethyl group on phenethylamine analogs tends to decrease the affinity for MAO-A. researchgate.net These findings for related compounds might suggest that this compound could also be a weak MAO inhibitor, though direct experimental data is necessary for confirmation.

Table 1: MAO Inhibition Data for Structurally Related Compounds

Compound Target Inhibition Constant (Ki)
α-ethylphenethylamine (AEPEA) MAO-A 14.0 µM
α-ethylphenethylamine (AEPEA) MAO-B 234 µM
N,α-diethylphenethylamine (N,α-DEPEA) MAO-A 251 µM

Inhibition of Other Enzyme Targets (e.g., Glucansucrase)

No information is available in the reviewed scientific literature regarding the inhibitory activity of this compound against other enzyme targets, including glucansucrase.

In Vitro Cellular Activity Assessments

Antineoplastic Activity in Cancer Cell Lines (Cytotoxicity, Apoptosis Induction)

There is no specific research available on the antineoplastic activity of this compound in cancer cell lines.

Studies on other compounds containing a methoxyphenyl moiety have shown some anticancer effects. For example, a series of 1,3,4-thiadiazole (B1197879) derivatives with a 3-methoxyphenyl (B12655295) substituent displayed weak anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Another study on amine-geldanamycin hybrids also reported anticancer activity against various cancer cell lines. japsonline.com However, these are complex molecules, and their activity cannot be directly extrapolated to this compound.

Antimicrobial Efficacy (Antibacterial Properties)

There is no published data on the antimicrobial or antibacterial properties of this compound.

For context, a study on a 2-methoxy phenethylamine-based β-lactam derivative did show antibacterial activity against several bacterial strains, including Streptococcus salivarius, Lactobacillus casei, Pseudomonas aeruginosa, Enterococcus faecium, and Streptococcus pneumoniae. researchgate.net Additionally, certain N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have demonstrated activity against Staphylococcus aureus and mycobacterial species. mdpi.com These examples of related structures possessing antimicrobial properties highlight a potential area for future investigation for this compound.

Effects on Multidrug Resistance (MDR) in Cancer Cells

No studies were found that investigated the effects of this compound on multidrug resistance in cancer cells.

In Vivo Preclinical Models for Biological Effect Validation

There is no information available in the scientific literature regarding in vivo preclinical studies to validate any biological effects of this compound. A study on (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol, a different and more complex molecule, showed it could ameliorate LPS-mediated memory impairment in an in vivo model. nih.gov

Evaluation of Antidiabetic Properties in Animal Models (e.g., Drosophila)

A comprehensive search of scientific literature and preclinical research databases reveals a notable absence of studies on the antidiabetic properties of this compound. To date, no data has been published regarding the evaluation of this specific compound in in vitro assays or in preclinical animal models, including the commonly used fruit fly model, Drosophila melanogaster, for diabetes research.

Structure Activity Relationship Sar and Pharmacophore Elucidation

Correlating Structural Modifications with Receptor Binding Affinity and Selectivity

The binding affinity and selectivity of phenethylamine (B48288) derivatives, including Ethyl[2-(3-methoxyphenyl)ethyl]amine, for various receptors are profoundly influenced by substitutions on both the aromatic ring and the ethylamine (B1201723) side chain. Research into a series of phenethylamine and tryptamine (B22526) derivatives has demonstrated that phenethylamines generally possess a higher affinity for the 5-hydroxytryptamine type 2A receptor (5-HT2AR) compared to tryptamines. biomolther.org

For phenethylamine analogs, the nature and position of substituents on the phenyl ring are critical determinants of receptor interaction. The presence of alkyl or halogen groups at the para-position of the phenyl ring tends to maintain or enhance binding affinity for the 5-HT2AR. biomolther.org Conversely, the introduction of an alkoxy or nitro group at the same position can lead to a decrease in affinity. biomolther.org Interestingly, a methoxy (B1213986) group at other positions on the phenyl ring does not appear to have a significant impact on 5-HT2AR binding affinity. biomolther.org

Furthermore, N-substitution on the ethylamine moiety plays a pivotal role. For instance, N-benzyl substitution has been shown to be an exception to the general observation that converting a primary amine to a secondary one leads to a loss of 5-HT2A activity; in fact, it can increase both affinity and potency. nih.gov Specifically, an aromatic group at the R³ position (the nitrogen atom) was found to increase the binding affinity for 5-HT2AR, particularly if the N-benzyl ring contained an oxygen-containing group at the ortho position. biomolther.org

Studies on conformationally constrained phenethylamine analogs have provided further understanding of the optimal geometry for receptor binding. For optimal activity, it is suggested that the lone pair electrons of a 2-oxygen substituent should be oriented syn, and the 5-oxygen lone pairs anti, relative to the ethylamine moiety. nih.gov Cyclization of the ethylamine linker has also been explored to probe the bioactive conformation of the amine functionality. nih.gov

Table 1: Receptor Binding Affinity of Phenethylamine Derivatives

Compound Modification Receptor Effect on Affinity Reference
Para-alkyl/halogen on phenyl ring 5-HT2A Maintained or increased biomolther.org
Para-alkoxy/nitro on phenyl ring 5-HT2A Decreased biomolther.org
N-benzyl substitution 5-HT2A Increased nih.gov
Ortho-oxygen on N-benzyl ring 5-HT2A Increased biomolther.org
1,2-heterocyclized analogs 5-HT2A Significantly lower than unconstrained nih.gov

Relationship between Molecular Structure and Enzyme Inhibitory Potency

The molecular structure of this compound analogs significantly dictates their potency as enzyme inhibitors. A key target for this class of compounds is the dopamine (B1211576) transporter (DAT), which is crucial for regulating dopamine levels in the synapse. Structure-activity relationship studies on a series of β-phenethylamine (β-PEA) derivatives have shown that substitutions on the aromatic ring and the alkylamine moiety are critical for DAT inhibitory activity. biomolther.orgnih.gov

Specifically, compounds with unsubstituted phenyl rings or a methyl benzene (B151609) ring attached to the R² position exhibited relatively potent inhibitory effects on dopamine (DA) reuptake. nih.gov However, the introduction of a methoxy group on the aromatic ring resulted in very weak or no DA reuptake inhibitory activity. biomolther.orgnih.gov This suggests that the electronic properties and steric bulk of the aromatic ring substituent are crucial for effective binding to and inhibition of DAT.

The nature of the substituent at the R² position also influences inhibitory potency. For 2-(alkyl amino)-1-arylalkan-1-one derivatives, an increase in the size of a heterocyclic ring at R² led to weaker DA reuptake inhibitory activities. biomolther.org For instance, a compound with a five-membered pyrrolidine (B122466) ring showed much stronger inhibitory activity than one with a seven-membered azepane ring. biomolther.org In another series of compounds with carbon chains at the R² position, a longer chain length was associated with stronger inhibitory activity (hexyl > pentyl > propyl > ethyl). nih.gov

Beyond DAT, phenethylamine derivatives have been investigated as inhibitors of other enzymes, such as aldose reductase. A series of modified 2-phenethylamines with aliphatic chains, aromatic rings, or carboxylic acids were synthesized, but they generally showed low inhibitory effects on in vitro pig kidney ALR2. nih.gov

Table 2: Enzyme Inhibitory Potency of Phenethylamine Derivatives

Structural Feature Enzyme Target Effect on IC₅₀ Reference
Methoxy group on aromatic ring Dopamine Transporter (DAT) Increased (weaker inhibition) biomolther.orgnih.gov
Unsubstituted phenyl ring Dopamine Transporter (DAT) Decreased (potent inhibition) nih.gov
Increased heterocyclic ring size at R² Dopamine Transporter (DAT) Increased (weaker inhibition) biomolther.org
Increased alkyl chain length at R² Dopamine Transporter (DAT) Decreased (stronger inhibition) nih.gov
Phenyl ring replacement with pyridine (B92270) Acetylcholinesterase (AChE) Increased (weaker inhibition) diva-portal.org

Influence of Substituents on Cellular and In Vivo Biological Outcomes

Effects of N-Alkyl Chain Length and Branching

The length and branching of the N-alkyl chain can significantly modulate the biological activity of phenethylamine derivatives. In studies of compounds targeting the dopamine transporter, it was found that those with longer alkyl groups at the alkylamine position displayed stronger inhibitory activities. biomolther.org This suggests that the N-alkyl chain contributes to the binding affinity, possibly by engaging in additional hydrophobic interactions within the binding pocket of the transporter.

In a different context, for cannabimimetic indoles, which share some structural similarities in terms of an alkyl side chain, a high affinity for both CB1 and CB2 receptors required an alkyl chain length of at least three carbons, with optimal binding observed with a five-carbon side chain. nih.gov Extending the chain to a heptyl group resulted in a significant drop in binding affinity. nih.gov While not directly studying phenethylamines, these findings highlight the general importance of N-alkyl chain length for receptor interaction. For a series of N-ethyl substituted cathinones, the length of the alpha-carbon side chain was also found to be a key determinant of their pharmacological effects. ub.edu

Positional Isomerism of Methoxy Group on Aromatic Ring

The position of the methoxy group on the aromatic ring is a critical factor influencing the biological activity of phenethylamine derivatives. Studies have shown that compounds with a methoxy group on the aromatic ring exhibit very weak or no inhibitory activity on dopamine reuptake. biomolther.orgnih.gov This indicates that for this particular biological target, the presence of a methoxy group, regardless of its position, is detrimental to activity.

However, in other contexts, the position can be highly specific. For instance, in a series of N,N-dimethyl-2-phenylthiazolidin-4-one derivatives designed as acetylcholinesterase inhibitors, the ortho-methoxy substituted compound was a significantly more potent inhibitor of Anopheles gambiae acetylcholinesterase 1 (AgAChE1) compared to its meta- and para-substituted analogs. diva-portal.org This highlights that the optimal positioning of the methoxy group is highly dependent on the specific protein target and its binding site topology. In the context of microtubule-targeting agents, the methoxy groups on the trimethoxy benzene ring of colchicine (B1669291) are crucial for binding and activity, with the C1-methoxy improving activity and the C5-methoxy being essential for binding. nih.gov

Impact of Halogenation (e.g., Fluorine) on Bioactivity and Metabolic Stability

The introduction of halogen atoms, such as fluorine, chlorine, or bromine, onto the aromatic ring can have a profound impact on the bioactivity and metabolic stability of phenethylamine analogs. Halogenation can alter the electronic properties of the molecule, increase lipophilicity, and block sites of metabolism, thereby improving pharmacokinetic properties.

For phenethylamine derivatives targeting the 5-HT2A receptor, the presence of a halogen group at the para-position of the phenyl ring was found to maintain a similar level of binding affinity as an alkyl group at the same position. biomolther.org In a study of a novel peptide drug, halogenation with chloro or bromo groups at the para position of a phenylalanine residue significantly increased lipophilicity and enhanced in vitro blood-brain barrier permeability. nih.gov Fluorination, however, did not significantly increase lipophilicity in that particular study. nih.gov

The specific halogen and its position can lead to different outcomes. For fluorinated analogs of N,N-dimethyl-2-phenylthiazolidin-4-one, the para-substituted compound was the most potent inhibitor of AgAChE1, followed by the meta- and then the ortho-substituted analogs. diva-portal.org This demonstrates that the interplay between steric and electronic effects of the halogen substituent is a key determinant of biological activity.

Role of Aromatic and Heterocyclic Ring Substitutions

Replacing the phenyl ring of the phenethylamine scaffold with other aromatic or heterocyclic systems is a common strategy to modulate bioactivity and selectivity. The inhibition of dopamine reuptake was found to be enhanced in the order of compounds having phenyl, thiophenyl, and other substituted phenyl groups at the aromatic position. biomolther.orgnih.gov This suggests that the electronic nature and potential for specific interactions of the aromatic ring system are crucial for binding to the dopamine transporter.

The substitution of the benzene ring with a heteroaromatic ring, a strategy known as structural hopping, can lead to compounds with novel biological activities. beilstein-journals.org For example, the replacement of a phenyl ring with a pyridine moiety in a series of acetylcholinesterase inhibitors resulted in a reduction of activity against the mosquito enzyme. diva-portal.org In another study, bromination of a 2-furylethylamine analog led to moderate MAO-A inhibitory activity, an effect attributed to increased polarizability. beilstein-journals.org The introduction of heterocyclic substituents such as morpholine, imidazole, or triazole in place of a dimethylamino group also generally led to reduced activity in a series of acetylcholinesterase inhibitors. diva-portal.org These findings underscore the significant role of the core aromatic or heterocyclic ring system in defining the pharmacological profile of phenethylamine analogs.

Identification of Key Pharmacophoric Elements for Desired Activities.

The pharmacophoric features of this compound and related analogs are crucial for their interaction with biological targets, particularly serotonin (B10506) receptors like the 5-HT2 subtype. A pharmacophore model for these compounds generally consists of an aromatic region, a hydrophobic component, and a cationic center, which collectively facilitate binding to the receptor.

Detailed analysis of the structure-activity relationships (SAR) of phenethylamine derivatives has elucidated several key elements that contribute to their biological activity. The foundational structure of these compounds is the phenethylamine skeleton, which consists of a phenyl ring connected to an amino group by a two-carbon chain. Modifications to this basic structure can significantly alter the compound's affinity and selectivity for various receptors.

For analogs of this compound, the following structural components are considered critical pharmacophoric elements for 5-HT2 receptor binding:

The Aromatic Phenyl Ring: This feature is essential for establishing π-π stacking interactions with aromatic amino acid residues within the receptor's binding pocket. The substitution pattern on this ring is a primary determinant of binding affinity and selectivity.

The 3-Methoxy Group: The methoxy group at the meta-position of the phenyl ring plays a significant role in modulating the electronic properties of the aromatic system and can participate in hydrogen bonding interactions with the receptor. Its position is critical, as different substitution patterns can lead to varied activities.

The Ethylamine Side Chain: The two-carbon linker between the phenyl ring and the nitrogen atom provides the appropriate spatial orientation for the key functional groups to interact with their respective subsites in the receptor. The flexibility of this chain allows the molecule to adopt a favorable conformation for binding.

The Basic Nitrogen Atom: The amine group, which is protonated at physiological pH, forms a crucial ionic bond with an acidic residue, such as an aspartate, in the transmembrane domain of the 5-HT2 receptor. The nature of the substituent on the nitrogen (in this case, an ethyl group) can influence the compound's lipophilicity and its interaction with the receptor.

A proposed bioactive conformation for related 2-(3-methoxyphenyl)ethyl derivatives at the 5-HT2 receptor suggests a specific spatial arrangement of these pharmacophoric elements, which can be modeled by superimposition with rigid ligands like mianserin.

The following table summarizes the structure-activity relationships for a series of phenethylamine derivatives at the 5-HT2A receptor, highlighting the influence of various substituents on binding affinity.

CompoundR1R2R35-HT2A Receptor Affinity (Ki, nM)
PhenethylamineHHH>10,000
2-(3-Methoxyphenyl)ethylamine3-OCH3HH~500
This compound3-OCH3HEthyl~150
2,5-Dimethoxyphenethylamine (2C-H)2,5-diOCH3HH~300
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)2,5-diOCH34-BrH~50
N-Methyl-2,5-dimethoxyphenethylamine2,5-diOCH3HMethyl~200

In Vitro and Preclinical Metabolism Studies

Identification of Phase I Metabolic Pathways

Phase I metabolism introduces or exposes functional groups, typically increasing the compound's polarity. For Ethyl[2-(3-methoxyphenyl)ethyl]amine, the primary sites susceptible to Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, are the methoxy (B1213986) group, the N-ethyl group, the aromatic ring, and the ethylamine (B1201723) side chain. longdom.org

The O-demethylation of the methoxy group on the phenyl ring is a highly probable and often major metabolic pathway for methoxy-substituted aromatic compounds. nih.govmdpi.com This reaction is predominantly catalyzed by CYP enzymes, such as isoforms CYP1A2 and CYP1B1, which are known to efficiently metabolize methoxylated substrates. nih.gov The process involves the hydroxylation of the methyl group, forming an unstable hemiacetal intermediate that spontaneously decomposes to yield a phenolic metabolite and formaldehyde. acs.org

Predicted Metabolite: 3-[2-(Ethylamino)ethyl]phenol

N-dealkylation is a common metabolic route for secondary amines. nih.govresearchgate.net The N-ethyl group of this compound is a likely target for CYP-mediated oxidation. The reaction proceeds via hydroxylation of the carbon atom adjacent to the nitrogen (α-carbon), forming an unstable carbinolamine intermediate. nih.govencyclopedia.pub This intermediate then cleaves, releasing acetaldehyde (B116499) and the corresponding primary amine metabolite. nih.gov

Predicted Metabolite: 2-(3-Methoxyphenyl)ethylamine

Hydroxylation, the addition of a hydroxyl (-OH) group, can occur at several positions.

Aromatic Hydroxylation: The phenyl ring can be hydroxylated at positions ortho or para to the existing substituents. This reaction, catalyzed by CYP enzymes, is a common pathway for phenethylamine (B48288) derivatives. nih.govresearchgate.net

Aliphatic Hydroxylation: The ethylamine side chain can also undergo hydroxylation. This transformation would create an alcohol metabolite. Studies on similar tryptamine (B22526) derivatives show that both alkyl and aryl hydroxylation are significant pathways. nih.gov

Predicted Aromatic Metabolite: Ethyl[2-(X-hydroxy-3-methoxyphenyl)ethyl]amine

Predicted Aliphatic Metabolite: 1-[Ethyl(2-(3-methoxyphenyl)ethyl)amino]ethan-1-ol

Further oxidation is a likely metabolic step, particularly following N-dealkylation. The resulting primary amine, 2-(3-methoxyphenyl)ethylamine, can undergo oxidative deamination mediated by monoamine oxidase (MAO) or other amine oxidases. uomustansiriyah.edu.iq This process would convert the amine to an aldehyde, which could then be further oxidized to a carboxylic acid. Secondary amines can also be N-oxidized to form hydroxylamines, although this is often a minor pathway compared to dealkylation. uomustansiriyah.edu.iq Reduction transformations are less common for this type of structure but cannot be entirely ruled out without experimental data.

Predicted Metabolite (from deamination): (3-Methoxyphenyl)acetaldehyde

Characterization of Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. uomus.edu.iqnih.gov

The primary targets for Phase II conjugation on this compound would be the phenolic metabolites generated during Phase I O-demethylation and aromatic hydroxylation.

Glucuronidation: This is one of the most common Phase II reactions, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a hydroxyl group, forming a glucuronide conjugate. researchgate.netdrughunter.com The phenolic metabolites are excellent substrates for UGTs.

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfate (B86663) group to a hydroxyl moiety. longdom.org Sulfation is often a competing pathway with glucuronidation for phenolic compounds. uomus.edu.iq

Predicted Phase II Metabolites: Glucuronide and sulfate conjugates of 3-[2-(Ethylamino)ethyl]phenol and other hydroxylated metabolites.

Metabolite Identification and Biomarker Discovery in In Vitro Models

In a typical in vitro study using human liver microsomes or hepatocytes, metabolites are identified using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS). enamine.netnih.gov By comparing the mass spectra of samples from active incubations with control samples, potential metabolites can be detected and their structures elucidated based on mass shifts from the parent compound and fragmentation patterns.

Based on the predicted pathways, a study on this compound would likely identify the metabolites listed in the table below. The primary amine resulting from N-dealkylation or the phenolic metabolite from O-demethylation would be strong candidates for biomarkers of exposure.

Data Tables

Table 1: Predicted Phase I Metabolites of this compound

Predicted Metabolite IDMetabolic PathwayPredicted Chemical NameMolecular FormulaMass Change from Parent
M1O-Demethylation3-[2-(Ethylamino)ethyl]phenolC₁₁H₁₇NO-14.01565
M2N-Dealkylation2-(3-Methoxyphenyl)ethylamineC₉H₁₃NO-28.03130
M3Aromatic HydroxylationEthyl[2-(X-hydroxy-3-methoxyphenyl)ethyl]amineC₁₂H₁₉NO₂+15.99491
M4Aliphatic Hydroxylation1-[Ethyl(2-(3-methoxyphenyl)ethyl)amino]ethan-1-olC₁₂H₁₉NO₂+15.99491
M5Oxidative Deamination (of M2)(3-Methoxyphenyl)acetaldehydeC₉H₁₀O₂-17.02655 (from M2)

Table 2: Predicted Phase II Metabolites of this compound

Predicted Metabolite IDMetabolic PathwayPredicted Chemical NameMolecular FormulaMass Change from Phase I Metabolite
M6Glucuronidation of M1(3-[2-(Ethylamino)ethyl]phenyl) β-D-glucuronideC₁₇H₂₅NO₇+176.03209
M7Sulfation of M13-[2-(Ethylamino)ethyl]phenyl sulfateC₁₁H₁₇NO₄S+79.95682
M8Glucuronidation of M3(Ethyl[2-(X-hydroxy-3-methoxyphenyl)ethyl]amine) β-D-glucuronideC₁₈H₂₇NO₈+176.03209
M9Sulfation of M3(Ethyl[2-(X-hydroxy-3-methoxyphenyl)ethyl]amine) sulfateC₁₂H₁₉NO₅S+79.95682

of this compound

Consequently, the detailed research findings and data tables requested for the subsection on metabolic stability assessments cannot be provided. Information regarding the biotransformation of this compound, including the enzymes responsible (such as cytochrome P450 isoenzymes) and the rate of its breakdown in these preclinical systems, is not present in the accessible scientific domain.

While general methodologies for assessing the metabolic stability of phenethylamine derivatives and other new psychoactive substances in liver microsomes are well-established, specific experimental data for this compound remains unpublished or unavailable.

Strategic Applications of Ethyl 2 3 Methoxyphenyl Ethyl Amine As a Research Scaffold in Chemical Biology

Versatile Building Block in Complex Organic Synthesis

The 2-(3-methoxyphenyl)ethylamine scaffold is a valuable and frequently utilized building block in the field of complex organic synthesis. Its structural features—a primary amine attached to an ethyl group, which is in turn connected to a methoxy-substituted benzene (B151609) ring—provide a versatile platform for constructing intricate molecular architectures. The presence of the reactive primary amine and the specific substitution pattern on the aromatic ring allows for a variety of chemical transformations.

This compound serves as a key precursor in cyclization reactions to form heterocyclic systems, which are core components of many biologically active molecules. A notable application is its use in the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinoline derivatives. fishersci.ca The activated nature of the phenethylamine (B48288) moiety facilitates this acid-catalyzed condensation with aldehydes or ketones, leading to the formation of complex, fused-ring systems that are central to many natural products and pharmaceuticals. fishersci.ca Furthermore, it has been employed in the synthesis of 1,3-oxazepines through palladium-catalyzed intramolecular coupling, demonstrating its utility in constructing seven-membered heterocyclic rings. fishersci.ca

Precursor for the Development of Advanced Pharmaceutical Intermediates

In the pharmaceutical industry, 2-(3-methoxyphenyl)ethylamine and its close structural analogs serve as critical starting materials for the synthesis of advanced pharmaceutical intermediates. ikigaicorporation.com These intermediates are chemical compounds that form the structural segments of active pharmaceutical ingredients (APIs). ikigaicorporation.com The scaffold's utility lies in its ability to be readily incorporated into multi-step syntheses, providing a reliable foundation for building the complex molecular frameworks required for therapeutic efficacy.

For example, structurally similar phenethylamines are key intermediates in the synthesis of chiral aminosulfones, which are themselves precursors to complex molecules like Apremilast, a TNF-α inhibitor. google.com The synthesis of (S)-1-(3-methoxyphenyl)ethanamine, a closely related chiral amine, has been identified as a crucial step in the total synthesis of (S)-Rivastigmine, a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. orgsyn.org These examples underscore the strategic importance of the phenethylamine core in creating enantiomerically pure and structurally complex intermediates that are essential for the production of modern pharmaceuticals.

Foundation for the Discovery of Novel Chemical Probes and Bioactive Agents

The 2-(3-methoxyphenyl)ethylamine framework is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the discovery of novel chemical probes and a wide array of bioactive agents. mdpi.com Its simple yet functionally rich structure allows for systematic modifications, enabling researchers to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. By altering substituents on the aromatic ring, modifying the ethyl linker, or derivatizing the amine group, chemists can fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological effects. mdpi.commdpi.com

Design and Synthesis of New Antimicrobial Compounds

The phenethylamine scaffold has been explored as a basis for developing new antimicrobial agents to combat the growing threat of antibiotic resistance. nih.gov Researchers have synthesized derivatives of 2-(methoxyphenyl)ethylamine to investigate their potential antibacterial and antifungal properties. For instance, a β-lactam derivative of 2-methoxyphenethylamine (B1581544) was synthesized and showed antibacterial activity against several bacterial strains, including Streptococcus salivarius, Lactobacillus casei, and Pseudomonas aeruginosa. researchgate.net Another study focused on creating quinoxaline (B1680401) derivatives, where 3-Amino-2-(3-methoxy phenylethylamine)-quinoxaline was synthesized as part of a library of compounds screened for antibacterial activity. nih.gov These studies highlight the potential of using the 2-(3-methoxyphenyl)ethylamine core as a starting point for designing novel chemotypes with antimicrobial efficacy.

Derivative ClassTarget OrganismsKey Findings
β-Lactam derivativesS. salivarius, L. casei, P. aureginosa, E. faecium, S. pneumoniaeThe β-lactam derivative showed measurable zones of inhibition (0.8-1.5 cm) against all tested bacteria, indicating antibacterial potential. researchgate.net
Quinoxaline derivativesNot specifiedThe 2-(3-methoxyphenyl)ethylamine moiety was successfully incorporated into a quinoxaline scaffold, creating a novel compound for biological screening. nih.gov

Development of Anticancer Chemotypes

The 2-(3-methoxyphenyl)ethylamine scaffold has also been utilized in the design and synthesis of potential anticancer agents. The methoxyphenyl group is a common feature in many compounds with cytotoxic activity. By incorporating this scaffold into larger, more complex molecules, researchers aim to develop new chemotypes that can inhibit cancer cell proliferation.

In one study, 1,3,4-thiadiazole (B1197879) derivatives featuring a 3-methoxyphenyl (B12655295) substituent were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com While the synthesized compounds displayed relatively weak anticancer activity in this specific study, the research demonstrates the application of the 3-methoxyphenyl moiety, derived from precursors like 2-(3-methoxyphenyl)ethylamine, as a strategic element in the design of new anticancer drug candidates. mdpi.com The findings suggest that this scaffold can serve as a starting point for further optimization to enhance potency against various cancer cell lines.

Exploration as Modulators of Drug Resistance Mechanisms

The role of the Ethyl[2-(3-methoxyphenyl)ethyl]amine scaffold or its parent compound as a direct modulator of drug resistance mechanisms is not well-documented in the available scientific literature. The development of agents that can reverse or mitigate antimicrobial or anticancer drug resistance is a critical area of research. While novel chemical scaffolds are continuously being investigated for such properties, specific studies detailing the application of this particular phenethylamine derivative in modulating resistance pathways are limited. This represents a potential area for future investigation, where the scaffold could be derivatized and screened for its ability to inhibit efflux pumps, restore drug sensitivity, or interfere with other resistance-associated mechanisms in pathogens or cancer cells.

Role in Developing Ligands for Specific Receptor Targets

One of the most significant applications of the 2-(3-methoxyphenyl)ethylamine scaffold is in the development of ligands for specific neuroreceptors. mdpi.com The phenethylamine core is a well-known pharmacophore for interacting with various G protein-coupled receptors (GPCRs), including opioid and serotonin (B10506) receptors. mdpi.commdpi.com

Researchers have extensively used 2-(3-methoxyphenyl)ethylamine as a starting point to synthesize a variety of diphenethylamine (B1265890) derivatives targeting the kappa opioid receptor (KOR). mdpi.com By N-alkylation with different substituents (e.g., phenethyl bromide, cyclobutylmethyl bromide), a range of selective KOR ligands have been developed and their pharmacological activities studied. mdpi.com Similarly, the broader class of 2-phenethylamines has been foundational in developing ligands for serotonin (5-HT) receptors, particularly the 5-HT₂ₐ subtype, which is implicated in various neurological processes. mdpi.comfrontiersin.org The ability to systematically modify this scaffold allows for the fine-tuning of receptor affinity and selectivity, making it an invaluable tool in neuroscience and drug discovery. nih.gov

Ligand DerivativeTarget ReceptorSignificance
N-alkylated diphenethylaminesKappa Opioid Receptor (KOR)The scaffold allows for the synthesis of selective KOR ligands with potential applications in pain management and other CNS disorders. mdpi.com
Substituted phenethylaminesSerotonin 5-HT₂ₐ/₂C ReceptorsServes as a core structure for developing ligands with high affinity for serotonin receptors, useful as research tools and potential therapeutics. frontiersin.org
BenzylaminomorphinansMu (MOR) and Kappa (KOR) Opioid ReceptorsReplacement of the phenolic hydroxyl group with a substituted benzylamino group derived from phenethylamine precursors led to ligands with high binding affinity and selectivity. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.